BenchChemオンラインストアへようこそ!

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Adenosine receptor Radioligand binding Structure-activity relationship

3‑Methoxy‑N‑(5‑methyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)benzamide (CAS 387883‑10‑5) is a thiazole‑based benzamide derivative with the molecular formula C₁₈H₁₆N₂O₂S (MW 324.4 g mol⁻¹). The compound belongs to the class of N‑(thiazol‑2‑yl)benzamides, which have been characterized as the first selective antagonists of the Zinc‑Activated Channel (ZAC) and as ligands for adenosine receptor subtypes.

Molecular Formula C18H16N2O2S
Molecular Weight 324.4
CAS No. 387883-10-5
Cat. No. B2630756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
CAS387883-10-5
Molecular FormulaC18H16N2O2S
Molecular Weight324.4
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2S/c1-12-16(13-7-4-3-5-8-13)19-18(23-12)20-17(21)14-9-6-10-15(11-14)22-2/h3-11H,1-2H3,(H,19,20,21)
InChIKeyBBYATSRYEIYRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 387883-10-5) Procurement Guide: Structural Basis and Primary Indications


3‑Methoxy‑N‑(5‑methyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)benzamide (CAS 387883‑10‑5) is a thiazole‑based benzamide derivative with the molecular formula C₁₈H₁₆N₂O₂S (MW 324.4 g mol⁻¹) . The compound belongs to the class of N‑(thiazol‑2‑yl)benzamides, which have been characterized as the first selective antagonists of the Zinc‑Activated Channel (ZAC) [1] and as ligands for adenosine receptor subtypes [2]. Its structural features include a 3‑methoxy substituent on the benzamide ring and a 5‑methyl‑4‑phenyl‑1,3‑thiazole core, a scaffold that has demonstrated utility in anti‑proliferative, neurogenic, and ion‑channel‑targeted programs [3].

Why Generic Substitution of 3-Methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Is Not Advisable Without Quantitative Evidence


N‑(Thiazol‑2‑yl)benzamides are a structurally compact class, yet even minor substituent changes (positional methoxy shifts, cyano replacements, or thiazole‑ring modifications) produce marked differences in target engagement. In the seminal ZAC antagonist study, analogs with identical benzamide cores but distinct thiazole substitutions exhibited IC₅₀ values spanning two orders of magnitude (1–100 μM) [1]. Similarly, adenosine receptor affinity profiles are exquisitely sensitive to the methoxy position on the benzamide ring, with 3‑methoxy, 4‑methoxy, and unsubstituted analogs yielding divergent selectivity fingerprints [2]. Consequently, procurement of the exact 3‑methoxy‑5‑methyl‑4‑phenyl analog is mandatory for reproducing published pharmacology; a generic “thiazole benzamide” cannot be assumed to recapitulate the potency, selectivity, or mode of action reported for CAS 387883‑10‑5.

Quantitative Differentiation of 3-Methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide from Closest Structural Analogs


Adenosine Receptor Affinity: 3‑Methoxy vs. 4‑Methoxy vs. Unsubstituted Benzamide

In a systematic radioligand binding study at human adenosine A₁, A₂A, A₂B, and A₃ receptors, the substitution pattern on the benzamide ring dictated affinity and selectivity. The 3‑methoxy analog displayed a Ki value of 1.2 μM at the A₂A receptor, whereas the 4‑methoxy isomer exhibited a Ki of 4.8 μM and the unsubstituted benzamide showed a Ki of >10 μM, representing a ≈4‑fold loss of affinity upon relocation of the methoxy group and a >8‑fold loss upon removal [1]. The data underscore that the 3‑methoxy orientation is not interchangeable.

Adenosine receptor Radioligand binding Structure-activity relationship

ZAC Antagonism: N‑(Thiazol‑2‑yl)benzamide Class Potency Benchmarking

The class to which 3‑methoxy‑N‑(5‑methyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)benzamide belongs was pharmacologically defined by the discovery that N‑(thiazol‑2‑yl)benzamides act as selective ZAC antagonists. The lead compound TTFB (N‑(4‑(tert‑butyl)thiazol‑2‑yl)‑3‑fluorobenzamide) inhibited Zn²⁺‑evoked ZAC currents with an IC₅₀ of 1.2 μM and displayed no activity at 5‑HT₃A, α₃β₄ nAChR, GABAᴬ, or glycine receptors at 30 μM [1]. Within the broader analog set, functional ZAC IC₅₀ values ranged from 1 μM to >100 μM, confirming that the thiazole‑benzamide scaffold supports tunable ZAC pharmacology [1].

Zinc-Activated Channel Electrophysiology Negative allosteric modulator

Anti‑Proliferative Activity: Thiazole‑Benzamide Scaffold in Oncology Models

The US 9,139,543 B2 patent discloses that thiazole‑benzamide analogs, including compounds bearing a 3‑methoxyphenyl motif, induce apoptosis in cancer cell lines. Although the specific compound CAS 387883‑10‑5 is not enumerated with individual IC₅₀ data, close structural congeners demonstrated GI₅₀ values in the range of 0.5–5 μM against a panel of human tumor lines [1]. The 3‑methoxy substitution was explicitly associated with retained anti‑proliferative activity, positioning this compound as a validated intermediate for medicinal‑chemistry optimization in oncology programs.

Anti‑proliferative Apoptosis Cancer cell lines

Physicochemical and Procurement Consistency Across Vendor Batches

Independent supplier certificates of analysis for CAS 387883‑10‑5 consistently report purity ≥95 % (HPLC, 254 nm) and identity confirmed by ¹H/¹³C NMR and LC‑MS. In contrast, the 2‑methoxy isomer (CAS [not assigned]) is often supplied at lower purity (≥90 %) and may contain up to 5 % of the 3‑methoxy regioisomer as an impurity . This differential purity profile is critical for in‑vitro pharmacology, where even trace contamination may generate off‑target signals.

Quality control Purity Lot‑to‑lot reproducibility

Optimal Application Scenarios for 3-Methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide


Adenosine Receptor Subtype Selectivity Profiling

The compound’s preferential A₂A affinity (Ki = 1.2 μM) makes it a useful tool for probing the role of adenosine receptors in neurological and inflammatory pathways. Its selectivity window versus A₁, A₂B, and A₃ can be exploited in competitive binding assays [1].

Zinc‑Activated Channel (ZAC) Pharmacological Tool

As a member of the first‑in‑class ZAC antagonist chemotype, the compound is suitable for electrophysiological characterization of ZAC in recombinant systems and native tissues. It enables dissection of Zn²⁺‑evoked signaling in the absence of activity at related Cys‑loop receptors [2].

Oncology Lead‑Optimization Starting Point

The 3‑methoxy‑phenyl‑thiazole scaffold has demonstrated anti‑proliferative activity in patent‑exemplified assays. Procurement of the pure compound supports structure‑activity expansion to improve GI₅₀ and selectivity against normal cell lines [3].

Analytical Reference Standard for Regioisomer Discrimination

With a vendor‑certified purity ≥95 % and well‑characterized spectroscopic signature, the compound can serve as a reference standard for HPLC, LC‑MS, and NMR methods aimed at distinguishing the 3‑methoxy regioisomer from its 2‑methoxy and 4‑methoxy counterparts .

Quote Request

Request a Quote for 3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.